Role as a Key Precursor to Highly Potent Human Adenovirus (HAdV) Inhibitors
While 4-amino-N-(2-chlorophenyl)benzamide itself is not the active species, it serves as the direct synthetic precursor to a novel series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. These analogues, which retain the target compound's core structure, have been identified as potent HAdV inhibitors. The lead compound from this series, compound 15, demonstrated significantly improved antiviral activity and safety profile compared to the known anti-adenoviral agent niclosamide in a direct head-to-head comparison [1].
| Evidence Dimension | Anti-HAdV activity and Cytotoxicity (for derivative Compound 15) |
|---|---|
| Target Compound Data | Precursor to Compound 15 (IC50 = 0.27 μM, CC50 = 156.8 μM) |
| Comparator Or Baseline | Niclosamide (IC50 = 0.65 μM, CC50 = 12.5 μM as reported in the study) |
| Quantified Difference | Approximately 2.4-fold more potent (IC50) and 12.5-fold less cytotoxic (CC50) than niclosamide. |
| Conditions | In vitro HAdV inhibition assay and cytotoxicity assay. |
Why This Matters
This evidence validates the core chemical scaffold as a crucial entry point for developing next-generation HAdV therapeutics with a superior therapeutic window.
- [1] Xu J, et al. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem. 2020;63(21):12830-12852. View Source
